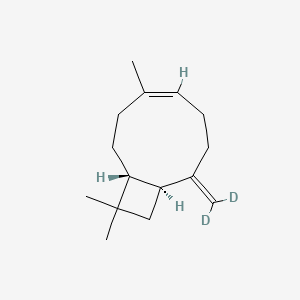
beta-Caryophyllene-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Caryophyllen-d2: ist eine deuterierte Form von Beta-Caryophyllen, einem natürlichen bicyclischen Sesquiterpen. Beta-Caryophyllen ist bekannt für sein Vorkommen in verschiedenen ätherischen Ölen, insbesondere in Nelken, schwarzem Pfeffer und Cannabis. Es ist ein selektiver Phytocannabinoid-Agonist von Typ-2-Rezeptoren (CB2-R) und ist nicht psychogen, da es keine Affinität für Cannabinoid-Rezeptor-Typ 1 (CB1) besitzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Beta-Caryophyllen-d2 kann durch Deuterierung von Beta-Caryophyllen synthetisiert werden. Der Prozess beinhaltet den Austausch von Wasserstoffatomen durch Deuterium. Dies kann unter Verwendung deuterierter Reagenzien unter bestimmten Reaktionsbedingungen erreicht werden. Zum Beispiel kann die Verwendung deuterierter Lösungsmittel und Katalysatoren die Einarbeitung von Deuterium in das Beta-Caryophyllen-Molekül erleichtern .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Beta-Caryophyllen-d2 beinhaltet die Verwendung gentechnisch veränderter mikrobieller Stämme. Beispielsweise kann Escherichia coli genetisch so modifiziert werden, dass es Beta-Caryophyllen produziert, das dann einer Deuterierung unterzogen werden kann. Diese Methode ermöglicht die großtechnische Produktion der Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Beta-Caryophyllen-d2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beta-Caryophyllen-d2 kann zu Caryophyllenepoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können Beta-Caryophyllen-d2 in seine reduzierte Form überführen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Beta-Caryophyllen-d2-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Ozon.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Katalysatoren können Substitutionsreaktionen erleichtern.
Hauptprodukte
Oxidation: Caryophyllenepoxid.
Reduktion: Reduzierte Formen von Beta-Caryophyllen-d2.
Substitution: Halogenierte Derivate von Beta-Caryophyllen-d2.
Wissenschaftliche Forschungsanwendungen
Beta-Caryophyllen-d2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Auf seine entzündungshemmenden und antioxidativen Eigenschaften untersucht.
Industrie: Bei der Herstellung von Duftstoffen, Aromen und Biokraftstoffen eingesetzt.
Wirkmechanismus
Beta-Caryophyllen-d2 übt seine Wirkungen hauptsächlich durch die Aktivierung des Cannabinoid-Rezeptors Typ 2 (CB2-R) aus. Diese Aktivierung führt zur Hemmung von Entzündungsmediatoren wie induzierbarer Stickoxidsynthase (iNOS), Interleukin 1 Beta (IL-1β) und Tumornekrosefaktor-Alpha (TNF-α). Die Verbindung aktiviert auch Peroxisomen-Proliferator-aktivierte Rezeptoren Alpha (PPAR-α) und Gamma (PPAR-γ), die eine Rolle bei der Regulation von Entzündungen und Stoffwechsel spielen .
Wirkmechanismus
Beta-Caryophyllene-d2 exerts its effects primarily through the activation of cannabinoid receptor type 2 (CB2-R). This activation leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The compound also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play a role in regulating inflammation and metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Caryophyllenepoxid: Ein oxidiertes Derivat von Beta-Caryophyllen mit ähnlichen biologischen Aktivitäten.
Alpha-Caryophyllen: Ein weiteres Isomer von Caryophyllen mit unterschiedlichen chemischen Eigenschaften.
Gamma-Caryophyllen: Ein weniger häufiges Isomer mit einzigartigen strukturellen Merkmalen.
Einzigartigkeit: : Beta-Caryophyllen-d2 ist aufgrund seiner deuterierten Natur einzigartig, die seine Stabilität erhöht und detaillierte Studien zu seiner Pharmakokinetik und seinen Stoffwechselwegen ermöglicht. Die Deuterierung liefert auch Einblicke in die Isotopeffekte auf seine biologischen Aktivitäten .
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
(1R,4Z,9S)-8-(dideuteriomethylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1/i2D2 |
InChI-Schlüssel |
NPNUFJAVOOONJE-DUOVYBGSSA-N |
Isomerische SMILES |
[2H]C(=C1CC/C=C(\CC[C@@H]2[C@@H]1CC2(C)C)/C)[2H] |
Kanonische SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















